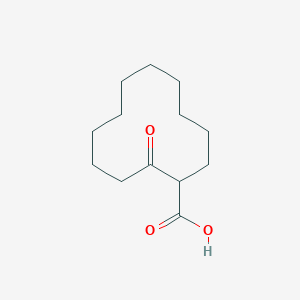
2-Oxocyclododecane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxocyclododecane-1-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a twelve-membered cycloalkane ring with a ketone group at the second position and a carboxylic acid group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxocyclododecane-1-carboxylic acid can be achieved through several methods:
Oxidation of Cyclododecanone: One common method involves the oxidation of cyclododecanone using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Hydrolysis of Nitriles: Another method includes the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group using dilute acid or alkali followed by acidification.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Oxocyclododecane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alcohols, amines, and acid chlorides
Major Products:
Oxidation Products: Dicarboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Esters, amides, and other functionalized derivatives
Scientific Research Applications
2-Oxocyclododecane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Nanotechnology: The compound is used as a surface modifier for nanoparticles to enhance their dispersion in polar solvents.
Material Science: It is employed in the development of new materials with specific properties, such as high thermal stability and mechanical strength.
Medical Research: The compound’s derivatives are investigated for potential therapeutic applications, including drug delivery systems and bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Oxocyclododecane-1-carboxylic acid involves its functional groups:
Comparison with Similar Compounds
Cyclododecanone: Similar in structure but lacks the carboxylic acid group.
Cyclododecane-1,12-dicarboxylic Acid: Contains two carboxylic acid groups but lacks the ketone group.
Cyclododecanol: Contains an alcohol group instead of a ketone group
Uniqueness: 2-Oxocyclododecane-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a twelve-membered ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
91975-98-3 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-oxocyclododecane-1-carboxylic acid |
InChI |
InChI=1S/C13H22O3/c14-12-10-8-6-4-2-1-3-5-7-9-11(12)13(15)16/h11H,1-10H2,(H,15,16) |
InChI Key |
RFJNITYWYVNMER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)C(CCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















